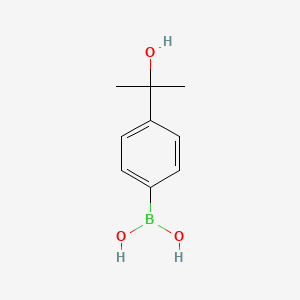
(4-(2-Hydroxypropan-2-yl)phenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 g/mol . The compound is also known by several synonyms, including 886593-45-9 and 4-(2-Hydroxy-2-propanyl)phenylboronic Acid .
Molecular Structure Analysis
The compound has a rotatable bond count of 2, and it has 3 hydrogen bond donors and acceptors . The exact mass and monoisotopic mass of the compound are 180.0957744 g/mol . The topological polar surface area of the compound is 60.7 Ų .
Physical And Chemical Properties Analysis
“(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 180.01 g/mol, and its exact mass and monoisotopic mass are 180.0957744 g/mol . The compound has a topological polar surface area of 60.7 Ų .
Wissenschaftliche Forschungsanwendungen
Sensoranwendungen
Boronsäuren, einschließlich (4-(2-Hydroxypropan-2-yl)phenyl)boronsäure, werden zunehmend in verschiedenen Sensoranwendungen eingesetzt . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Nützlichkeit sowohl in homogenen Assays als auch in heterogener Detektion führt .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, darunter die biologische Markierung . Dies kann besonders nützlich in der Forschung im Bereich der Zellbiologie und Molekularbiologie sein.
Proteinmanipulation und -modifikation
Boronsäuren haben ein signifikantes Wachstum in der Interaktion mit Proteinen, ihrer Manipulation und Zellmarkierung gezeigt . Dies macht sie wertvoll für die Untersuchung und Manipulation von Proteinen in der biologischen Forschung.
Trennungstechnologien
Boronsäuren werden auch in Trennungstechnologien eingesetzt . Ihre Fähigkeit, kovalente Bindungen mit Polyolverbindungen zu bilden, kann für die Trennung bestimmter Moleküle in einem Gemisch genutzt werden, wodurch die Effizienz von Trennungsprozessen erhöht wird.
Entwicklung von Therapeutika
Boronsäuren werden bei der Entwicklung von Therapeutika eingesetzt . Ihre Interaktionen mit verschiedenen biologischen Molekülen können genutzt werden, um neue Medikamente und Therapien zu entwickeln.
Glukose-sensitive Polymere
Phenylboronsäure (PBA)-Derivate, die an Chitosan konjugiert sind, haben sich als glukose-sensitive Polymere gezeigt . Dies ermöglicht eine selbstregulierte Insulin-Freisetzung bei der Behandlung von Diabetes, neben der Funktion als Diagnostikum .
Wundheilung
Die Konjugate von Chitosan und PBA wurden bei der Wundheilung eingesetzt . Ihre einzigartigen Eigenschaften können den Heilungsprozess fördern und die Ergebnisse der Wundbehandlung verbessern.
Tumortargeting
Eine weitere bemerkenswerte Verwendung dieser Konjugate ist das Tumortargeting
Wirkmechanismus
Target of Action
It is known to be an important intermediate in organic synthesis .
Mode of Action
It is often used in copper-promoted condensation reactions to prepare aromatic alcohols, ketones, and carboxylic acids . It can also be used in the construction of benzene rings and heterocycles .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds .
Pharmacokinetics
It is slightly soluble in water (79 g/L at 25 ºC) which may influence its bioavailability .
Result of Action
It is primarily used as an intermediate in organic synthesis .
Action Environment
The action, efficacy, and stability of 4-(2-Hydroxypropan-2-yl)phenylboronic acid can be influenced by environmental factors. It is recommended to be stored in a closed vessel under an inert atmosphere at 2-8°C . It is also soluble in water and organic solvents, which can affect its action in different environments .
Eigenschaften
IUPAC Name |
[4-(2-hydroxypropan-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIDNFWCDMXMDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717192 |
Source


|
| Record name | [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886593-45-9 |
Source


|
| Record name | [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886593-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




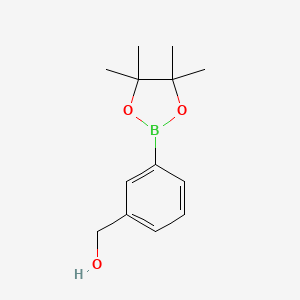



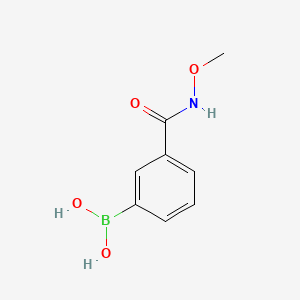
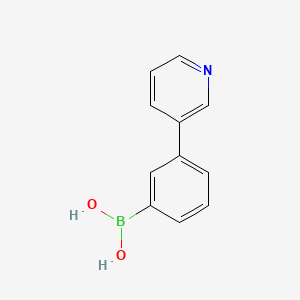
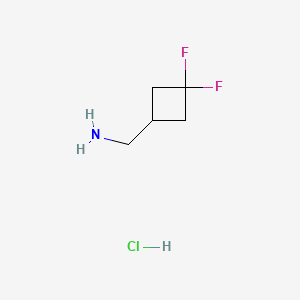


![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
